ERAP2 Inhibition vs. Aminopeptidase N Selectivity Window
The target compound inhibits human ERAP2 with a Ki of 622 nM. Against the closely related zinc‑metalloprotease aminopeptidase N (APN; human recombinant), the Ki is 6,040 nM, providing a selectivity ratio of approximately 9.7‑fold for ERAP2 over APN [1]. This selectivity profile is critical because ERAP2 is involved in antigen trimming for MHC class I presentation and is an emerging immuno‑oncology target, while broad APN inhibition is associated with off‑target effects [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki (ERAP2) = 622 nM; Ki (APN, human recombinant) = 6,040 nM |
| Comparator Or Baseline | Within‑molecule comparison: same compound tested against two phylogenetically related aminopeptidases (ERAP2 vs. APN) |
| Quantified Difference | Selectivity ratio (APN Ki / ERAP2 Ki) ≈ 9.7‑fold |
| Conditions | Inhibition of recombinant human ERAP2 (pre‑incubation 30‑60 min, substrate Arg‑AMC, spectrofluorimetric detection) and recombinant human APN (substrate Ala‑AMC). |
Why This Matters
A selectivity ratio approaching one order of magnitude over APN reduces the probability of off‑target metalloprotease‑related toxicity, making this compound a more attractive starting point for ERAP2‑focused medicinal chemistry campaigns than non‑selective pyrimidine scaffolds.
- [1] BindingDB. BDBM50170893 (CHEMBL3804843). Ki data for human ERAP2 and aminopeptidase N. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170893 (accessed 2026-05-03). View Source
- [2] Zervoudi, E.; Saridakis, E.; Birtley, J.R.; et al. Rationally designed inhibitor targeting antigen‑trimming aminopeptidases. Proc. Natl. Acad. Sci. USA 2013, 110, 19890‑19895. View Source
